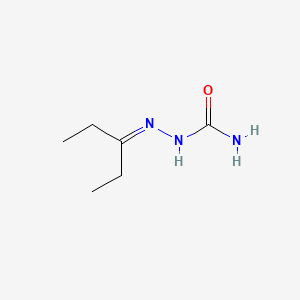

3-Pentanone, semicarbazone

CAS No.: 623-14-3

Cat. No.: VC19745576

Molecular Formula: C6H13N3O

Molecular Weight: 143.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 623-14-3 |

|---|---|

| Molecular Formula | C6H13N3O |

| Molecular Weight | 143.19 g/mol |

| IUPAC Name | (pentan-3-ylideneamino)urea |

| Standard InChI | InChI=1S/C6H13N3O/c1-3-5(4-2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10) |

| Standard InChI Key | ATROUMKMMZKREN-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=NNC(=O)N)CC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Pentanone, semicarbazone is systematically named (pentan-3-ylideneamino)urea, reflecting its structure as a semicarbazone derivative of 3-pentanone. Its IUPAC name underscores the presence of a urea moiety linked to a pentan-3-ylidene group . The compound’s Standard InChIKey (ATROUMKMMZKREN-UHFFFAOYSA-N) and molecular formula (C₆H₁₃N₃O) provide unambiguous identifiers for databases and regulatory purposes .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 623-14-3 | |

| Molecular Formula | C₆H₁₃N₃O | |

| Molecular Weight | 143.19 g/mol | |

| Density | 1.09 g/cm³ | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| LogP (Partition Coefficient) | 1.92 |

Crystallographic Insights

A crystallographic study published in Analytical Sciences resolved the crystal structure of 3-pentanone semicarbazone, revealing a monoclinic lattice system with specific unit cell parameters. The semicarbazone moiety forms hydrogen-bonded dimers, stabilized by N–H···O interactions between the urea nitrogen and carbonyl oxygen . This arrangement contributes to the compound’s stability and influences its reactivity in subsequent chemical reactions .

Synthesis and Preparation

Conventional Synthesis Route

The synthesis of 3-pentanone semicarbazone involves the condensation of 3-pentanone (CAS 96-22-0) with semicarbazide hydrochloride in the presence of sodium acetate under reflux conditions . The reaction proceeds via nucleophilic addition of the semicarbazide’s amino group to the carbonyl carbon of 3-pentanone, followed by dehydration to form the semicarbazone.

Table 2: Synthesis Protocol

| Component | Quantity/Condition | Role |

|---|---|---|

| 3-Pentanone | 1.0 equivalent | Carbonyl precursor |

| Semicarbazide HCl | 1.2 equivalents | Nucleophile |

| Sodium Acetate | Catalytic amount | Buffer |

| Solvent | Ethanol/Water mixture | Reaction medium |

| Temperature | Reflux (~78°C) | Optimal yield |

| Reaction Time | 2–4 hours | Completion |

After cooling, the product crystallizes and is purified via recrystallization from ethanol, yielding white crystalline solids with a purity exceeding 95% .

Alternative Methods and Optimization

Recent advancements have explored microwave-assisted synthesis to reduce reaction times. Preliminary data suggest that microwave irradiation at 100°C for 15 minutes achieves comparable yields to traditional reflux methods, though scalability remains under investigation.

Chemical Stability and Reactivity

Reactivity in Organic Transformations

The semicarbazone group serves as a protective moiety for ketones, enabling selective reactions at other functional sites. For example, the compound participates in cyclization reactions to form pyrazolines and triazoles, which are valuable intermediates in pharmaceutical synthesis .

Research Applications and Findings

Kinetic and Mechanistic Studies

A pivotal study investigated the oxidation of 3-pentanone semicarbazone by catalase, a peroxidase enzyme. The reaction exhibited a biphasic kinetic profile, with an initial rapid phase attributed to enzyme-substrate complex formation, followed by a slower phase involving free radical intermediates. These findings have implications for understanding enzyme-mediated degradation of semicarbazones in biological systems.

Role in Heterocyclic Synthesis

3-Pentanone semicarbazone is a precursor in the synthesis of nitrogen-rich heterocycles. For instance, treatment with hydrazine yields 3-aminopyrazoles, while reaction with thioglycolic acid produces thiazolidinones . Such compounds are explored for their antimicrobial and anticancer properties, underscoring the semicarbazone’s utility in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume